physicochemical properties of 3-Aminooxane-3-carboxamide hydrochloride
physicochemical properties of 3-Aminooxane-3-carboxamide hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminooxane-3-carboxamide Hydrochloride
Disclaimer: The compound "3-Aminooxane-3-carboxamide hydrochloride" is not presently indexed in major chemical databases such as PubChem, Chemical Abstracts Service (CAS), or ChemSpider. This guide has been constructed based on a systematic analysis of its putative chemical structure as derived from IUPAC nomenclature. The experimental protocols, expected data, and mechanistic discussions are therefore based on established principles of physical organic chemistry and data from structurally analogous compounds. This document serves as an expert-level template for the characterization of a novel, small-molecule hydrochloride salt containing a geminal amino-carboxamide moiety on a tetrahydropyran (oxane) scaffold.
| Structural and Chemical Identity
The nomenclature "3-Aminooxane-3-carboxamide hydrochloride" defines a specific chemical entity. The "oxane" component refers to a tetrahydropyran ring, a six-membered saturated heterocycle containing one oxygen atom. Both the amino (-NH₂) and carboxamide (-C(O)NH₂) groups are attached to the same carbon atom, C3, creating a quaternary center. The hydrochloride salt form indicates that the basic amino group is protonated (-NH₃⁺) with a chloride counter-ion (Cl⁻).
Figure 1: Proposed Structure of 3-Aminooxane-3-carboxamide Hydrochloride
Caption: Putative chemical structure of 3-Aminooxane-3-carboxamide hydrochloride.
| Identifier | Value |
| IUPAC Name | 3-aminooxane-3-carboxamide hydrochloride |
| Molecular Formula | C₆H₁₃ClN₂O₂ |
| Molecular Weight | 180.63 g/mol |
| CAS Number | Not Assigned |
| Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation potential. As a hydrochloride salt of a primary amine, 3-Aminooxane-3-carboxamide hydrochloride is expected to exhibit high aqueous solubility due to its ionic nature. The presence of the polar carboxamide and the oxane ether oxygen will further contribute to hydrogen bonding with water.
| Experimental Protocol: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility in various media, which is crucial for pre-formulation and biopharmaceutical assessment.
Methodology:
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Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, PBS pH 7.4, 0.1 N HCl) in a glass vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The use of a shaking incubator is recommended.
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Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Causality: The 24-hour equilibration period is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Centrifugation provides a clear separation of the saturated solution from undissolved solid, which is critical for accurate quantification.
| Solvent System | Expected Solubility (mg/mL) | Rationale |
| Deionized Water | > 100 | High, due to the ionic hydrochloride salt form. |
| PBS (pH 7.4) | > 50 | High solubility expected, potential for slight decrease if pH is near the pKa. |
| 0.1 N HCl (pH 1) | > 150 | Very high due to the common-ion effect suppressing deprotonation of the amine. |
| Ethanol | 5 - 20 | Moderately soluble; polarity is lower than water. |
| Dichloromethane | < 0.1 | Insoluble; non-polar organic solvent is incompatible with the ionic salt. |
| Acid-Base Properties (pKa)
The pKa value governs the ionization state of a molecule at a given pH. For this compound, the pKa of the protonated primary amine (-NH₃⁺) is the most significant. It will dictate the charge state in physiological environments, impacting membrane permeability, receptor binding, and solubility.
| Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and direct method for measuring pKa values.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 5-10 mg) in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution.
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Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized solution of sodium hydroxide (e.g., 0.05 N NaOH).
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Titration: Titrate the sample solution with the NaOH solution, recording the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This can be calculated using the first derivative of the titration curve.
Causality: This method directly measures the change in proton concentration (pH) as a base is added to neutralize the acidic form of the molecule (-NH₃⁺). The inflection point of the resulting curve corresponds to the equivalence point, and the pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal, providing a precise measurement of the acid dissociation constant.
Figure 2: Workflow for pKa Determination
Caption: Standard experimental workflow for pKa determination via potentiometric titration.
| Parameter | Expected Value | Justification |
| pKa (of -NH₃⁺) | 8.5 - 9.5 | Typical range for a primary aliphatic amine hydrochloride. The electron-withdrawing effect of the adjacent carboxamide and oxane oxygen may slightly lower the pKa compared to a simple alkylamine. |
| Thermal Properties and Stability
Understanding the thermal behavior of a compound is critical for manufacturing, storage, and handling. The melting point is a key indicator of purity, while thermal stability studies inform on degradation pathways.
| Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass. Together, they provide a comprehensive thermal profile.
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.
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DSC Analysis:
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Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).
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The melting point is identified as the onset temperature of the endothermic peak.
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TGA Analysis:
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Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
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Monitor the sample mass as a function of temperature. Significant mass loss indicates decomposition.
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Causality: The controlled heating rate in DSC allows for the clear separation and identification of thermal events like melting (endotherm) or crystallization (exotherm). TGA complements this by directly correlating these events with mass loss, definitively distinguishing melting from decomposition.
| Parameter | Expected Observation | Interpretation |
| Melting Point (DSC) | Sharp endotherm, Onset: 180 - 220 °C | A sharp peak indicates high purity of the crystalline salt. The relatively high value is expected for an ionic compound with hydrogen bonding capabilities. |
| Decomposition (TGA) | Onset of mass loss > 230 °C | The compound is expected to be thermally stable past its melting point, a favorable property for processing and storage. |
| Analytical Characterization
A robust analytical package is required to confirm the identity, purity, and structure of the molecule.
| Protocol: High-Performance Liquid Chromatography (HPLC) for Purity
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 5 µL.
Causality: The C18 stationary phase provides hydrophobic retention. The use of a low pH mobile phase (0.1% formic acid) ensures the primary amine remains protonated and the carboxamide is stable, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the column. A gradient elution is used to ensure any impurities with different polarities are effectively separated and eluted.
| Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
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¹H NMR: Expected signals would include distinct peaks for the non-equivalent protons on the oxane ring, a broad singlet for the -NH₂ of the carboxamide, and potentially a very broad signal for the -NH₃⁺ protons.
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¹³C NMR: The spectrum should show six distinct carbon signals, including a characteristic peak for the carbonyl carbon of the amide (~170-180 ppm) and the quaternary C3 carbon.
| Mass Spectrometry (MS) for Molecular Weight Verification
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Method: Electrospray Ionization (ESI) in positive mode.
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Expected Ion: The primary observed ion should be the parent molecule's cationic form [M+H]⁺, corresponding to the free base (C₆H₁₂N₂O₂). The expected m/z would be 157.09 (M+H)⁺.
Figure 3: Analytical Characterization Workflow
Caption: Integrated workflow for the comprehensive physicochemical characterization of an API.
| References
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General Principles of Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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pKa Determination: Allen, R. I., et al. (1998). A practical guide to the measurement of pKa. Critical Reviews in Therapeutic Drug Carrier Systems, 15(3), 261-295. [Link]
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Thermal Analysis Techniques: Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]
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HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
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Spectroscopic Identification: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
